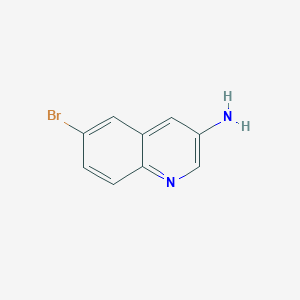

6-Bromoquinolin-3-amine

Vue d'ensemble

Description

6-Bromoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Bromoquinolin-3-amine can be synthesized through various methods. One common method involves the bromination of quinolin-3-amine. The reaction typically uses bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes nucleophilic substitution under electron-deficient conditions. Nitration at position 5 activates the adjacent bromine for SNAr reactions due to the electron-withdrawing nitro group (-NO₂), which enhances the electrophilicity of the aromatic ring.

Key Reactions:

-

Substitution with aryl groups :

Reaction with 3-(difluoromethyl)aniline under reflux with Hünig’s base produces 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine in 83% yield .

Table 1: SNAr Reaction Outcomes

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(dppf)Cl₂ and KOAc yields biaryl derivatives. For example:

text6-Bromoquinolin-3-amine + 4,4,5,5-tetramethyl-1,3,2-dioxaborolane → 6-(Pinacolboronate)quinolin-3-amine

Conditions : Dioxane, 90°C, 2 h .

Functionalization of the Amine Group

The primary amine at position 3 undergoes typical amine reactions, including acylation and alkylation.

Acylation:

Treatment with acyl chlorides or anhydrides in the presence of HATU and DIPEA forms amides. For example:

textThis compound + 1-tert-butoxycarbonyl-4-fluoropiperidine-4-carboxylic acid → N-(6-Bromoquinolin-3-yl)amide

Alkylation:

Reaction with alkyl halides or epoxides under basic conditions generates secondary or tertiary amines.

Nitro Group Reduction

While not directly applicable to this compound, related nitroquinolines (e.g., 6-bromo-5-nitroquinoline) can be reduced to amines using Fe/AcOH or Zn/HCl. For example:

text6-Bromo-5-nitroquinoline → 5-Amino-6-bromoquinoline

Conditions : Fe powder, acetic acid, 75°C, 150 min .

Comparative Reactivity

The bromine atom’s reactivity is modulated by substituents:

-

Electron-withdrawing groups (e.g., -NO₂ at C5) enhance SNAr rates.

-

Electron-donating groups (e.g., -NH₂ at C3) deactivate the ring toward electrophilic substitution but facilitate metal-catalyzed couplings.

Table 3: Substituent Effects on Reactivity

| Substituent Position | Effect on Bromine Reactivity | Preferred Reactions |

|---|---|---|

| C5-NO₂ | Activates for SNAr | Morpholine/piperazine substitution |

| C3-NH₂ | Deactivates for electrophilic substitution | Cross-coupling, acylation |

Industrial and Pharmacological Relevance

-

Anticancer agents : Derivatives like 5-nitro-6-morpholinoquinolin-3-amine show antiproliferative effects by inhibiting topoisomerases .

-

Antimicrobials : Functionalized quinolines disrupt bacterial DNA gyrase.

This compound’s versatility underscores its value in synthesizing bioactive molecules and advanced materials.

Applications De Recherche Scientifique

6-Bromoquinolin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Bromoquinolin-3-amine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or receptors, modulating cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

6-Aminoquinoline: Similar structure but with an amino group instead of a bromine atom.

5-Bromoquinolin-3-amine: Bromine substitution at the 5-position instead of the 6-position.

Quinolin-8-amine: Amino group at the 8-position, showing different reactivity and applications.

Uniqueness: 6-Bromoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 6-position allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

6-Bromoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. The quinoline moiety is known for its presence in various pharmacologically active compounds, and the introduction of bromine at the 6-position enhances its reactivity and biological profile.

Anticancer Activity

Research has shown that derivatives of 6-bromoquinoline, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have indicated that related compounds like 6-bromo-5-nitroquinoline demonstrate high anti-proliferative and apoptotic effects on cancer cells, suggesting that modifications on the quinoline core can significantly influence biological activity .

Case Study: Cytotoxic Effects

A study focusing on the synthesis and biological evaluation of this compound derivatives revealed that these compounds can selectively inhibit tumor cell growth. The structure-activity relationship (SAR) analyses showed that specific substitutions at the quinoline ring could enhance potency against cancer cell lines while minimizing toxicity to normal cells .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. A comparative analysis of various quinoline derivatives indicated that certain modifications could lead to enhanced efficacy against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli .

Table: Antibacterial Activity of 6-Bromoquinolin Derivatives

| Compound | MIC (mg/L) | MBC (mg/L) | Bacterial Strain |

|---|---|---|---|

| This compound | 6.25 | 12.5 | ESBL E. coli |

| 6-Bromoquinolin-4-ol | 3.125 | 6.5 | MRSA |

| Other derivatives | Varies | Varies | Various strains |

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes or pathways essential for cell proliferation and survival. For example, some studies suggest that quinoline derivatives may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased apoptosis .

Synthesis and Modification

The synthesis of this compound typically involves bromination reactions followed by nucleophilic substitutions to introduce various functional groups that enhance biological activity. Recent advancements in synthetic methodologies have allowed for the efficient production of a range of derivatives with tailored properties .

Synthetic Pathways

Common synthetic routes include:

- Bromination : Introduction of bromine at the 6-position.

- Nucleophilic Substitution : Replacement of the bromine atom with amines or heterocycles to produce more biologically active compounds.

- Functionalization : Further modification to introduce additional functional groups that can improve solubility or target specificity.

Propriétés

IUPAC Name |

6-bromoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWMKOLYWFAUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588918 | |

| Record name | 6-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930570-31-3 | |

| Record name | 6-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.